11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
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Overview
Description
11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound featuring a unique tricyclic structure with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from a suitable linear precursor.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, typically using sulfonyl chloride in the presence of a base.
Attachment of the Thiophen-2-yl Methyl Group: This step involves the alkylation of the nitrogen atom with a thiophen-2-yl methyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[631
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It can be used as a probe to study the function of sulfonamide-containing enzymes.
Industrial Chemistry: The compound’s unique reactivity makes it a potential candidate for use in organic synthesis and material science.
Mechanism of Action
The mechanism of action of 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes through the formation of a stable complex with the enzyme’s active site. The sulfonamide group is known to mimic the natural substrate of certain enzymes, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide functional group.
Tricyclic Compounds: Tricyclic antidepressants like amitriptyline and imipramine have a similar tricyclic core structure.
Uniqueness
What sets 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide apart is the combination of its tricyclic structure with a thiophene ring and a sulfonamide group
Properties
IUPAC Name |
11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-15-4-3-11-8-14(9-12-5-6-18(15)16(11)12)23(20,21)17-10-13-2-1-7-22-13/h1-2,7-9,17H,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKFJOIDJRPHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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